molecular formula C16H15N3O4 B6530212 ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate CAS No. 1019096-90-2

ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate

Cat. No.: B6530212
CAS No.: 1019096-90-2
M. Wt: 313.31 g/mol
InChI Key: WAARXBXPMCVLRN-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate: is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran core structure substituted with a 1-methyl-1H-pyrazole-5-amido group and an ethyl carboxylate group. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrazole-5-carboxylic acid and benzofuran-2-carboxylic acid.

  • Amidation Reaction: The carboxylic acid groups are activated and coupled using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

  • Ethyl Ester Formation: The resulting amide is then esterified using ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The benzofuran core can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the pyrazole ring to yield reduced derivatives.

  • Substitution Reactions: Substitution reactions at different positions of the benzofuran ring can lead to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).

  • Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidized Derivatives: Hydroxylated benzofurans, ketones, and carboxylic acids.

  • Reduced Derivatives: Amines and alcohols.

  • Substituted Derivatives: Halogenated, alkylated, and acylated benzofurans.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological system and the specific derivatives involved. For example, it may bind to enzyme active sites or interact with cellular receptors, leading to downstream effects.

Comparison with Similar Compounds

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate

  • 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate

Uniqueness: Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate stands out due to its unique combination of the benzofuran core with the pyrazole group, which imparts distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in both research and industry.

Properties

IUPAC Name

ethyl 3-[(2-methylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-3-22-16(21)14-13(10-6-4-5-7-12(10)23-14)18-15(20)11-8-9-17-19(11)2/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAARXBXPMCVLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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